![molecular formula C12H15B B1532134 2-Bromo-5-(2-methylphenyl)-1-pentene CAS No. 1143461-34-0](/img/structure/B1532134.png)
2-Bromo-5-(2-methylphenyl)-1-pentene
Overview
Description
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the types of reactions used, the reagents and catalysts needed, and the conditions under which the synthesis occurs .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include looking at what products are formed, the conditions needed for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Characterization of Curcuminoids
A study on the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids, including compounds related to 2-Bromo-5-(2-methylphenyl)-1-pentene, utilized spectroscopic techniques for characterization. This research provided insights into the geometric parameters, nonlinear optical properties, and molecular stability of these compounds, contributing to our understanding of their potential applications in materials science and organic chemistry Khalid et al., 2020.
Advanced Catalysis in Organic Synthesis
Research has explored the use of selenoxides as catalysts for the activation of hydrogen peroxide in bromination reactions of organic substrates, including those related to 2-Bromo-5-(2-methylphenyl)-1-pentene. This catalytic approach has been shown to be effective in various organic transformations, highlighting the role of selenoxides in facilitating environmentally friendly and efficient synthetic processes Goodman & Detty, 2004.
Olefin Isomerization and Polymerization
The isomerization of olefins, including compounds similar to 2-Bromo-5-(2-methylphenyl)-1-pentene, has been studied using tris(triphenylphosphine)rhodium (I) halides as catalysts. This research has provided valuable insights into the mechanisms and selectivity of isomerization reactions, which are critical for the development of new synthetic methodologies in organic chemistry Bond & Hillyard, 1968.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-bromopent-4-enyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOIOIJKSOXRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255552 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1143461-34-0 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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